9,11-Tetradecadien-1-ol, 1-acetate, (9E,11Z)-
Description
Contextualization within Insect Chemical Ecology and Communication
Chemical ecology is a scientific discipline that investigates the pivotal role of chemical cues in the intricate interactions between organisms and their environment thegoodscentscompany.comnih.gov. Within this field, semiochemicals, such as pheromones, serve as crucial chemical messengers that facilitate communication among living organisms thegoodscentscompany.com. Prodlure exemplifies a sex pheromone, a specific type of semiochemical that mediates intraspecific communication, primarily by attracting male moths to receptive females of the same species for mating wikipedia.orgnih.govwikipedia.orgnih.govthegoodscentscompany.comwikipedia.orgthegoodscentscompany.comscentspiracy.comthegoodscentscompany.comnih.gov. The highly specific nature of pheromones allows for precise communication within a species, minimizing interference from other organisms thegoodscentscompany.comnih.gov. This targeted communication mechanism has led to the application of pheromones, including Prodlure, in integrated pest management strategies, where they are utilized for population monitoring and mass trapping to control agricultural pests nih.govnih.govfishersci.no.
Historical Trajectory of Research on Prodlure and Analogous Pheromones
The foundational understanding of pheromones emerged from early insect studies in the 1930s, with the term "ectohormone" initially used to describe externally released insect hormones nih.gov. A significant milestone in pheromone research was the chemical characterization of bombykol, the sex pheromone of the silk moth (Bombyx mori), by Adolf Butenandt and his team in 1959 wikipedia.orgthegoodscentscompany.comalfa-chemistry.com. This pioneering work paved the way for the identification and synthesis of numerous other insect pheromones.
Prodlure itself was isolated and prepared in 1973 by researchers including Y. Tamaki et al. and B. F. Nesbitt et al. wikipedia.orgthegoodscentscompany.com. Following its identification, stereoselective synthesis methods for Prodlure were developed by D. R. Hall et al., G. Goto et al. in 1975, and G. Decodts et al. in 1979, enabling its laboratory production wikipedia.org. Subsequent research focused on understanding the biological activity of Prodlure, including studies on its effectiveness in the presence of minor pheromone components, such as (Z,E)-9,12-tetradecadien-1-ol acetate (B1210297), conducted by S. Neumark et al. (1974), Y. Tamaki, T. Yushima et al. (1974), and M. Kehat et al. (1976) wikipedia.org.
The practical application of Prodlure in pest control was demonstrated through mass trapping studies. For instance, from 1976 to 1979, mass trapping of male Egyptian cotton leafworms (Spodoptera littoralis) using Prodlure in Israel resulted in a 20-45% reduction in pesticide treatments, alongside a decrease in egg clusters and their viability in treated fields nih.govfishersci.no. The advancement of analytical techniques, particularly the widespread adoption of gas chromatography in the 1960s, significantly propelled pheromone research by enabling the detection of minute quantities, initially in micrograms and later in nanograms or even picograms, from insect glands scentspiracy.com. Furthermore, research has addressed the chemical stability of pheromones like Prodlure, which possess conjugated diene systems sensitive to degradation by heat, light, and oxygen. Studies have explored the use of antioxidants and UV absorbers to protect these compounds and prevent isomerization, with observations showing that Prodlure can isomerize into a mixture of its (Z,E)-, (E,E)-, (E,Z)-, and (Z,Z)-isomers under certain conditions thegoodscentscompany.comnih.gov.
Fundamental Research Questions Driving Prodlure Studies
Research on Prodlure and other insect pheromones continues to be driven by several fundamental questions aimed at enhancing our understanding of chemical communication and improving pest management strategies. These include:
Structure-Activity Relationships: Investigating the precise chemical structure of Prodlure and its minor components to understand how they interact to elicit specific behavioral responses in target insects. This includes exploring synergistic effects between different pheromone components wikipedia.orgnih.gov.
Synthesis and Formulation Optimization: Developing more efficient, cost-effective, and stable synthetic routes for Prodlure, and optimizing its formulation for sustained release and environmental stability in field applications wikipedia.orgthegoodscentscompany.comnih.gov.
Integrated Pest Management (IPM) Efficacy: Evaluating and refining the effectiveness of Prodlure in various IPM contexts, such as monitoring pest populations, mass trapping for direct control, and mating disruption techniques to prevent reproduction nih.govnih.govfishersci.no.
Environmental Dynamics and Stability: Studying the degradation pathways and isomerization of Prodlure under different environmental conditions (e.g., light, temperature, presence of other chemicals) to ensure its prolonged efficacy and minimize unintended ecological impacts thegoodscentscompany.comnih.gov.
Genetic and Ecological Basis of Pheromone Systems: Exploring the genetic mechanisms underlying pheromone production and perception in insects, and understanding how these chemical signals influence broader ecological interactions within insect communities and ecosystems nih.govuni.lu.
Data Tables
Table 1: Key Chemical Properties of Prodlure
| Property | Value | Source |
| Chemical Name | (9Z,11E)-9,11-Tetradecadien-1-ol acetate | wikipedia.orgnih.gov |
| Molecular Formula | CHO | wikipedia.orgnih.govthegoodscentscompany.comgoogle.com |
| Molecular Weight | 252.39 g/mol | wikipedia.orgthegoodscentscompany.comgoogle.com |
| CAS Registry Number | 50767-79-8 | wikipedia.orgnih.govthegoodscentscompany.comwikipedia.orggoogle.com |
| Appearance | Colorless liquid | wikipedia.org |
| Boiling Point | 147-148 °C (0.2 mmHg); 85-86 °C (0.003 mmHg) | wikipedia.org |
| UV Maximum (hexane) | 232 nm (e 27300) | wikipedia.org |
Table 2: Isomerization of Prodlure ((Z,E)-9,11-Tetradecadienyl Acetate)
| Isomer Form | Approximate Percentage in Mixture | Source |
| (Z,E)-9,11-Tetradecadienyl acetate | ~50% | thegoodscentscompany.comnih.gov |
| (E,E)-9,11-Tetradecadienyl acetate | ~30% | thegoodscentscompany.comnih.gov |
| (E,Z)-9,11-Tetradecadienyl acetate | ~13% | thegoodscentscompany.comnih.gov |
| (Z,Z)-9,11-Tetradecadienyl acetate | ~7% | thegoodscentscompany.comnih.gov |
Structure
3D Structure
Properties
CAS No. |
30562-09-5 |
|---|---|
Molecular Formula |
C16H28O2 |
Molecular Weight |
252.39 g/mol |
IUPAC Name |
[(9E,11Z)-tetradeca-9,11-dienyl] acetate |
InChI |
InChI=1S/C16H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h4-7H,3,8-15H2,1-2H3/b5-4-,7-6+ |
InChI Key |
RFEQLTBBKNKGGJ-SCFJQAPRSA-N |
Isomeric SMILES |
CC/C=C\C=C\CCCCCCCCOC(=O)C |
Canonical SMILES |
CCC=CC=CCCCCCCCCOC(=O)C |
Other CAS No. |
50767-79-8 54664-97-0 54664-98-1 30562-09-5 |
Pictograms |
Irritant |
Origin of Product |
United States |
Chemical Synthesis and Stereochemical Considerations
Methodological Approaches to Prodlure Synthesis
Synthetic routes for Prodlure often involve strategies that ensure the correct double bond geometry. One documented synthetic method for (9Z,11E)-Prodlure, a main component of Spodoptera litura sex pheromones, begins with 7-bromo-(4Z,6E)-heptadienal and 1,5-pentanediol (B104693) as starting materials google.com. The process involves several key steps:
Reduction of 7-bromo-(4Z,6E)-heptadienal to 7-bromo-(4Z,6E)-heptadiene alcohol.
Kumada cross-coupling reaction with ethylmagnesium bromide to yield (4Z,6E)-nonadienol.
Chlorination using thionyl chloride to obtain (3E,5Z)-9-chlorononadiene.
Preparation of the corresponding Grignard reagent from (3E,5Z)-9-chlorononadiene.
Coupling of this Grignard reagent with 2-(5-bromopentyloxy)-tetrahydropyran, prepared from 1,5-pentanediol, under the catalysis of lithium tetrachlorocuprate, to form 2-(9Z,11E-14 carbon diene oxygen bases)-tetrahydropyran.
Finally, reaction with acetyl chloride yields the target product, (9Z,11E)-Prodlure google.com.
This synthetic approach is noted for its use of readily available and inexpensive raw materials, a straightforward synthetic route, mild reaction conditions, convenient and safe operation, high yield, and low cost google.com.
Stereoselective Synthesis Pathways and Enantiomeric Purity
Stereoselective synthesis is paramount for compounds like Prodlure, where the precise spatial arrangement of atoms significantly influences biological activity ethz.chupol.cz. For Prodlure, the (9Z,11E) configuration of its diene system is essential for its function as a sex pheromone .
Stereoselective synthesis aims to produce one stereoisomer preferentially over others. This can be achieved through various techniques, including:
Chiral Pool: Utilizing naturally occurring chiral starting materials where at least one stereocenter is already enantioenriched ethz.ch.
Resolution: Separating a mixture of enantiomers using chemical, chromatographic, or enzymatic methods at any stage of the synthesis ethz.ch.
Chiral Auxiliaries: Employing an enantiopure appendage to direct the formation of new stereocenters with a defined relative configuration, which is subsequently removed and often recycled ethz.ch.
Enantioselective Synthesis: Introducing new stereocenters using a chiral reagent that does not become part of the final product. When substoichiometric amounts of the chiral reagent are used, it is termed catalytic enantioselective synthesis ethz.ch.
In the context of Prodlure, the synthetic method described in a patent highlights the control over the (Z,E) double bond geometry, which is a form of stereoselectivity (specifically, geometric isomerism) google.com. Achieving high enantiomeric purity is critical for pheromones, as even small amounts of undesired isomers can sometimes inhibit or alter the biological response.
Large-Scale Preparative Techniques for Research Applications
The demand for Prodlure, particularly for applications such as mass trapping of insect pests, necessitates efficient large-scale synthetic methodologies scispace.comcapes.gov.brcambridge.org. Large-scale synthesis involves scaling up laboratory-bench methods to produce multi-gram or even kilogram quantities of the desired compound pharmtech.comcreative-biolabs.com.
Key considerations for large-scale preparation include:
Process Optimization: Ensuring that each step of the synthesis is optimized for yield, purity, and efficiency at a larger scale. This often involves adjusting reaction parameters like temperature, concentration, and reaction time pharmtech.comatinary.com.
Raw Material Sourcing: Utilizing cost-effective and readily available raw materials suitable for bulk purchase google.com.
Reactor Design: Employing appropriate reactor types and configurations to handle larger volumes and ensure efficient mixing and heat transfer pharmtech.com.
Purification and Isolation: Developing robust and scalable purification methods, such as chromatography (e.g., reversed-phase HPLC, ion exchange chromatography), to achieve the required purity pharmtech.comcreative-biolabs.com.
Safety and Environmental Impact: Designing processes that are safe for operators and minimize environmental impact, which becomes more critical at larger scales.
For Prodlure, the reported synthesis method mentions its amenability to high yield and low cost, making it suitable for larger-scale production for research and practical applications like pest management google.com.
Synthesis of Prodlure Analogues and Derivatives for Structure-Activity Relationship Investigations
Structure-Activity Relationship (SAR) investigations are fundamental in chemical biology and drug discovery to understand how structural modifications to a molecule affect its biological activity frontiersin.orgchemrxiv.orgnih.govmdpi.comrsc.org. For Prodlure, SAR studies would involve synthesizing various analogues and derivatives to probe the specific structural features responsible for its pheromonal activity.
The synthesis of Prodlure analogues typically involves systematic modifications to different parts of the molecule, such as:
Double bond geometry: Synthesizing isomers with different Z/E configurations at the 9,11 positions (e.g., 9E,11E; 9E,11Z; 9Z,11Z) to determine the exact stereochemical requirements for activity.
Chain length: Varying the length of the carbon chain (e.g., C14, C12, C16) to assess the optimal chain length for receptor binding and biological response.
Terminal functional group: Modifying the acetate (B1210297) group to other functionalities (e.g., alcohol, aldehyde, different esters) to understand its role in activity.
Introduction of substituents: Adding or removing alkyl groups or other functional moieties at various positions along the carbon chain to investigate steric and electronic effects.
By synthesizing a library of such analogues, researchers can conduct bioassays to correlate specific structural changes with observed pheromonal responses. This iterative process of synthesis and biological evaluation provides valuable insights into the molecular recognition mechanisms of insect pheromone receptors and can lead to the development of more potent or selective pest control agents chemrxiv.orgrsc.org.
Optimization of Synthetic Methodologies and Yield
Optimization of synthetic methodologies is a continuous process aimed at improving the efficiency, purity, and yield of chemical reactions atinary.commpdata.fryoutube.com. For Prodlure synthesis, maximizing yield is crucial for cost-effectiveness, especially for large-scale applications.
Key aspects of optimizing synthetic methodologies and yield include:
Reaction Conditions: Fine-tuning parameters such as temperature, pressure, solvent, and catalyst loading can significantly impact reaction rates and selectivity, thereby influencing yield atinary.commpdata.froptience.com.
Stoichiometry: Optimizing the molar ratios of reactants to ensure complete consumption of expensive or limiting reagents and minimize byproduct formation optience.com.
Catalyst Selection: Choosing the most efficient and selective catalysts for specific transformations, particularly in stereoselective steps, can dramatically improve yield and purity ethz.ch.
Process Monitoring: Implementing in-process controls and analytical techniques to monitor reaction progress and identify potential issues that could lead to lower yields or impurities gyrosproteintechnologies.com.
Purification Strategies: Developing efficient purification methods that minimize product loss. This includes optimizing extraction, crystallization, and chromatographic techniques pharmtech.comcreative-biolabs.com.
| Step | Individual Yield (%) | Overall Yield (Cumulative %) |
| 1 | 95 | 95 |
| 2 | 90 | 85.5 |
| 3 | 88 | 75.24 |
| 4 | 92 | 69.22 |
| 5 | 85 | 58.84 |
Mechanistic Investigations of Prodlure S Biological Activity
Prodlure as a Semiochemical: Role in Interspecific Chemical Communication
Semiochemicals are defined as informative molecules or mixtures of substances released by one organism that evoke a behavioral or physiological response in another individual plantprotection.pleuropa.eusagrainmag.co.za. These chemical messengers are fundamental to communication within and between species, influencing interactions such as host-finding, predator avoidance, and reproduction plantprotection.plsagrainmag.co.zasyntechresearch.com. Semiochemicals are broadly categorized into two main groups: pheromones and allelochemicals plantprotection.pleuropa.eusyntechresearch.combibliotekanauki.pl. Pheromones facilitate intraspecific communication, meaning they mediate interactions among individuals of the same species plantprotection.pleuropa.eusyntechresearch.combibliotekanauki.pl. In contrast, allelochemicals are involved in interspecific communication, modifying the behavior of individuals from a different species plantprotection.pleuropa.eubibliotekanauki.pl.
Prodlure, specifically the (9Z,11E) isomer, is identified as the main component of the sex pheromone produced by female Spodoptera littoralis, commonly known as the Egyptian cotton leafworm adooq.commedchemexpress.com. As a sex pheromone, Prodlure primarily functions in intraspecific chemical communication, serving to attract male Spodoptera littoralis for reproductive purposes sagrainmag.co.za. While the term "interspecific chemical communication" is part of the section heading, Prodlure's documented primary role is within the same species. Its presence has also been noted in the pheromone glands of the cone moth, Dioryctria mendacella, alongside other co-components medchemexpress.com.
| Semiochemical Category | Communication Type | Description | Prodlure's Role |
|---|---|---|---|
| Pheromone | Intraspecific (within species) | Substances released by an individual that modify the behavior of other individuals of the same species, often for reproduction, aggregation, or alarm plantprotection.pleuropa.eusagrainmag.co.za. | Main component of the sex pheromone of female Spodoptera littoralis, attracting males for mating adooq.commedchemexpress.com. |
| Allelochemical | Interspecific (between different species) | Substances produced by individuals of one species that modify the behavior of individuals of a different species plantprotection.pleuropa.eubibliotekanauki.pl. Examples include allomones, kairomones, and synomones plantprotection.pleuropa.eu. | Not a primary role for Prodlure; its main function is intraspecific as a sex pheromone. |
Olfactory Reception and Neurophysiological Response Mechanisms in Target Organisms
The detection of semiochemicals like Prodlure by insects relies on a highly specialized olfactory system. Olfactory sensory neurons (OSNs), typically housed within hair-like structures called sensilla on the insect's antennae, are responsible for detecting volatile chemical compounds with high specificity and sensitivity wikipedia.orgnih.govslu.senih.gov. In Lepidoptera, the sensilla trichodea have been identified as the primary receptors for sex attractants tandfonline.com.
The process of olfactory reception begins when an odorant molecule binds to specific odorant receptors (ORs) expressed on the dendrites of OSNs, which are bathed in sensillum lymph nih.govnih.govnih.gov. This binding triggers a complex signal transduction cascade, often involving G protein activation, an increase in cyclic adenosine (B11128) monophosphate (cAMP), and the opening of ion channels, leading to the depolarization of the OSN membrane nih.govmentesabiertaspsicologia.com. This depolarization generates action potentials, which are electrical signals that propagate along the nerve fibers to the olfactory bulb in the brain, where the olfactory information is processed and interpreted nih.govmentesabiertaspsicologia.combritannica.com. The pattern and frequency of these action potentials encode information about the quality, intensity, and temporal characteristics of the odorant nih.govnih.govelifesciences.org.
Single Sensillum Recording (SSR) is a more refined electrophysiological technique that allows for the measurement of action potentials generated by individual olfactory sensory neurons (OSNs) housed within a single sensillum wikipedia.orgnih.govslu.senih.gov. This method provides more quantitative results compared to EAG, offering insights into the sensitivity and selectivity of individual OSNs to specific odorants wikipedia.org. When multiple OSNs are present within the same sensillum, their distinct action potential shapes and amplitudes often allow for their discrimination and the analysis of their individual responses to different compounds slu.senih.gov.
SSR studies are crucial for understanding how receptor cells differentiate between various pheromone components and other volatile chemicals wikipedia.orgtandfonline.com. The technique involves inserting a recording electrode into the sensillum lymph and a reference electrode into another part of the insect's body (e.g., the eye), allowing for the measurement of electrical spikes generated by receptor activity wikipedia.orgnih.govnih.gov. Changes in the firing rate of these neurons in response to an odorant form the cellular basis of odor coding in insects nih.govnih.gov. Although specific SSR data for Prodlure is not provided, this technique is fundamental to dissecting the precise neurophysiological responses of target organisms to pheromones like Prodlure.
| Technique | Principle | Application in Pheromone Research |
|---|---|---|
| Electroantennogram (EAG) | Measures the summed electrical potential change across the entire antenna in response to an odorant stimulus tandfonline.comannualreviews.org. | Used for rapid screening and identification of biologically active compounds and pheromone components in insect extracts annualreviews.org. Helps predict active components annualreviews.org. |
| Single Sensillum Recording (SSR) | Measures action potentials from individual olfactory sensory neurons (OSNs) within a single sensillum wikipedia.orgnih.govslu.senih.gov. | Provides quantitative data on the sensitivity and selectivity of individual OSNs to specific pheromone components wikipedia.orgslu.se. Essential for understanding receptor discrimination tandfonline.com. |
Electroantennogram (EAG) Studies
Behavioral Modalities Elicited by Prodlure and Its Co-components
Prodlure's primary biological activity is its function as the main component of the sex pheromone of female Spodoptera littoralis, leading to the attraction of male moths for mating adooq.commedchemexpress.com. This attraction is a key behavioral modality exploited in pest management strategies.
Two prominent behavioral modalities elicited by Prodlure and similar sex pheromones in pest control are mass trapping and mating disruption:
Mass Trapping: This strategy involves deploying traps baited with synthetic pheromones, such as Prodlure, to attract and capture a large number of target insects, typically males, thereby reducing their population and subsequent mating opportunities sagrainmag.co.zatandfonline.comdntb.gov.ua. Mass trapping of male Spodoptera littoralis using Prodlure has been a subject of study tandfonline.comdntb.gov.ua.
Mating Disruption: This technique involves saturating the environment with synthetic sex pheromones, which confuses male insects and prevents them from locating female-emitted pheromone plumes, thus disrupting their ability to find mates and reproduce sagrainmag.co.zatandfonline.com. This leads to a reduction in pest populations.
The biological efficacy of Prodlure can also be influenced by the presence of co-components. For instance, extracts from the pheromone glands of the cone moth, Dioryctria mendacella, contain (9Z,11E)-Prodlure along with a significantly larger quantity of (Z,Z,Z,Z,Z)-3,6,9,12,15-pentacosapentaene (ZZZZZ3,6,9,12,15-25:H) medchemexpress.com. This suggests that the full behavioral response in some species might be elicited by a specific blend of Prodlure with other compounds, rather than Prodlure in isolation.
| Behavioral Modality | Description | Target Species / Context |
|---|---|---|
| Sex Attraction | The primary role of Prodlure as a sex pheromone, drawing male moths towards females for reproduction sagrainmag.co.zaadooq.commedchemexpress.com. | Spodoptera littoralis (Egyptian cotton leafworm) males adooq.commedchemexpress.com. |
| Mass Trapping | Utilizing Prodlure-baited traps to capture a large number of male insects, reducing their population sagrainmag.co.zatandfonline.com. | Spodoptera littoralis males in agricultural settings tandfonline.comdntb.gov.ua. |
| Mating Disruption | Dispersing Prodlure into the environment to confuse males and prevent them from finding mates, thereby hindering reproduction sagrainmag.co.zatandfonline.com. | Target insect pest populations, including Spodoptera littoralis sagrainmag.co.zatandfonline.com. |
Influence of Stereoisomerism on Biological Efficacy and Perception
The biological efficacy and perception of chemical compounds, particularly semiochemicals, are profoundly influenced by their stereoisomeric configuration libretexts.orgsolubilityofthings.commichberk.comwikipedia.org. Prodlure is specifically defined by its (9Z,11E) stereoisomeric form: (9Z,11E)-Tetradecadien-1-yl acetate (B1210297) medchemexpress.comnih.gov. This precise spatial arrangement of atoms is crucial for its biological activity.
Pheromones containing conjugated diene systems, such as Prodlure, are known to be sensitive to environmental factors like UV radiation, temperature, and atmospheric oxygen researchgate.net. Exposure to these factors can lead to isomerization, where the molecule changes its spatial arrangement without altering its molecular formula wikipedia.orgresearchgate.net. Studies have shown that partial isomerization of Prodlure ((Z,E)-9,11-tetradecadienyl acetate) can occur, resulting in the formation of other isomers, including (E,E)-9,11-, (E,Z)-9,11-, and (Z,Z)-9,11-tetradecadienyl acetate researchgate.net.
In general, for chiral semiochemicals, often only one specific stereoisomer is biologically active or effective libretexts.orgwikipedia.org. Different enantiomers or diastereomers of a compound can exhibit substantially different biological effects, ranging from full activity to reduced activity or even inactivity solubilityofthings.commichberk.comwikipedia.org. Therefore, the conversion of the active (Z,E)-Prodlure to other isomeric forms due to environmental degradation can lead to a loss or alteration of its intended biological efficacy in the field researchgate.net. Maintaining the specific (Z,E) configuration is vital for Prodlure to effectively elicit the desired behavioral responses in target organisms.
| Isomer | Description | Expected Biological Efficacy/Stability |
|---|---|---|
| (9Z,11E)-Tetradecadien-1-yl acetate (Prodlure) | The main component of the sex pheromone of female Spodoptera littoralis, characterized by a Z (cis) configuration at the 9th double bond and an E (trans) configuration at the 11th double bond medchemexpress.comnih.gov. | Highly active and effective in eliciting specific biological responses (e.g., male attraction) adooq.commedchemexpress.com. Sensitive to environmental degradation (UV, temperature, oxygen) leading to isomerization researchgate.net. |
| (E,E)-9,11-Tetradecadienyl acetate | An isomer formed from Prodlure through environmental isomerization, with E (trans) configurations at both the 9th and 11th double bonds researchgate.net. | Likely to have reduced or altered biological activity compared to the active (Z,E) isomer, based on general principles of stereoisomerism in pheromones libretexts.orgsolubilityofthings.commichberk.comwikipedia.org. |
| (E,Z)-9,11-Tetradecadienyl acetate | An isomer formed from Prodlure through environmental isomerization, with an E (trans) configuration at the 9th double bond and a Z (cis) configuration at the 11th double bond researchgate.net. | Likely to have reduced or altered biological activity compared to the active (Z,E) isomer libretexts.orgsolubilityofthings.commichberk.comwikipedia.org. |
| (Z,Z)-9,11-Tetradecadienyl acetate | An isomer formed from Prodlure through environmental isomerization, with Z (cis) configurations at both the 9th and 11th double bonds researchgate.net. | Likely to have reduced or altered biological activity compared to the active (Z,E) isomer libretexts.orgsolubilityofthings.commichberk.comwikipedia.org. |
Analytical Methodologies for Prodlure Characterization and Quantification
Chromatographic Separation Techniques
Chromatographic methods are fundamental for isolating Prodlure from mixtures, which is often a prerequisite for further analysis and quantification. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase phenomenex.comtorontech.com.
Gas Chromatography (GC) is a powerful and widely utilized analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, including insect pheromones like Prodlure nih.govphenomenex.comtamilnadutesthouse.comteledynelabs.com. In GC, a sample is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase phenomenex.comtamilnadutesthouse.comorganomation.com. Compounds interact differently with the stationary phase based on their physical and chemical properties, such as volatility, boiling point, and polarity, leading to their separation and elution at distinct retention times phenomenex.comteledynelabs.com.
For Prodlure, GC is particularly suitable given its volatile nature as a pheromone component. The retention time of Prodlure under specific GC conditions serves as a key identifier. For instance, the Kovats Retention Index, a standardized measure of retention time, is a valuable parameter for compound identification in GC. Prodlure has reported Kovats Retention Indices as shown in Table 1 nih.gov.
Table 1: Prodlure Kovats Retention Indices
| Property | Value | Source |
| Standard non-polar | 1786 | NIST Mass Spectrometry Data Center nih.gov |
| Standard polar | 2284 | NIST Mass Spectrometry Data Center nih.gov |
GC is often coupled with other detectors for enhanced specificity and sensitivity. Gas Chromatography-Electroantennographic Detection (GC-EAD) is a specialized technique frequently employed in pheromone research, where an insect antenna acts as a biological detector to identify physiologically active compounds within a GC effluent nih.govresearchgate.net.
High-Performance Liquid Chromatography (HPLC) is another essential chromatographic technique used for the separation, identification, and quantification of chemical compounds, including those that may not be sufficiently volatile for GC torontech.comlabinsights.nl. HPLC involves passing a liquid sample through a column packed with a solid adsorbent material torontech.com. The separation occurs as different components in the sample interact at varying rates with the stationary phase, causing them to elute from the column at different times torontech.com.
While GC is often preferred for highly volatile pheromones, HPLC offers advantages for compounds that are thermally labile or less volatile. It is widely used in pharmaceutical analysis for purity testing, degradation monitoring, and stability studies, principles that are transferable to the analysis of other complex organic compounds like Prodlure labinsights.nl. HPLC can be used to assess the purity of Prodlure samples and to quantify its presence in solutions, particularly when dealing with non-volatile impurities or when a different separation mechanism is required.
Gas Chromatography (GC) and Related Methods
Spectroscopic Identification and Structural Elucidation Methods
Spectroscopic techniques provide detailed information about the molecular structure and functional groups of Prodlure, complementing the separation capabilities of chromatography.
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation patterns of a compound github.ionih.gov. This information is crucial for confirming the identity of a substance and for elucidating its molecular structure.
Hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry. Gas Chromatography-Mass Spectrometry (GC-MS) is considered a gold standard for the identification and quantification of volatile organic compounds, including insect pheromones nih.govnih.govresearchgate.net. In GC-MS, compounds separated by GC are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, often unique to a specific compound, can be compared against spectral libraries to confirm the identity of Prodlure nih.govnih.govbigomics.ch. The molecular ion peak in the mass spectrum provides the molecular weight of Prodlure (252.39 g/mol for C₁₆H₂₈O₂) nih.gov. Fragmentation patterns offer insights into the compound's structural features, such as the presence of the acetate (B1210297) group and the diene system.
Liquid Chromatography-Mass Spectrometry (LC-MS) is another hyphenated technique, particularly useful for less volatile or more polar compounds, or when a non-volatile mobile phase is preferred nih.govnih.gov. While GC-MS is more commonly associated with pheromones due to their volatility, LC-MS can be employed for Prodlure or its derivatives if sample preparation or specific analytical requirements necessitate a liquid chromatography separation.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including complex natural products like Prodlure nih.govnih.govacs.orgyoutube.comorganicchemistrydata.org. NMR provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within a molecule.
For Prodlure, both Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) are critical. ¹H NMR spectra reveal the number of chemically distinct hydrogen environments, their relative abundance (integration), and their neighboring protons (splitting patterns, coupling constants) acs.orgyoutube.com. This allows for the precise determination of the positions of the double bonds and the acetate group in Prodlure's long carbon chain.
¹³C NMR spectroscopy provides information on the carbon skeleton, indicating the number of unique carbon atoms and their chemical environments acs.orgorganicchemistrydata.org. The chemical shifts in ¹³C NMR are particularly sensitive to the presence of double bonds and oxygen atoms, which are key features of Prodlure. PubChem indicates the availability of both ¹H and ¹³C NMR spectra for Prodlure, which would be used to confirm its exact isomeric structure, particularly the 9Z,11E configuration of the diene nih.gov.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers nih.govnih.govevitachem.comcognitoedu.orglibretexts.org. Covalent bonds within a molecule vibrate at characteristic frequencies, and when the frequency of IR radiation matches these natural vibrational frequencies, absorption occurs cognitoedu.org.
For Prodlure (an acetate), IR spectroscopy would show characteristic absorption bands for:
C=O stretch (carbonyl group of the ester): Typically appears in the range of 1650-1850 cm⁻¹ cognitoedu.org.
C-O stretch (ester): Usually observed in the range of 1000-1300 cm⁻¹ cognitoedu.org.
C-H stretches: Aliphatic C-H stretches are generally found in the 2800-3000 cm⁻¹ region cognitoedu.org.
C=C stretches (alkene): Can appear in the 1650-2000 cm⁻¹ range cognitoedu.org.
Out-of-plane bending vibrations for trans-alkenes: The 11E configuration of the double bond in Prodlure would likely show a characteristic strong absorption around 960-980 cm⁻¹ researchgate.net.
The presence and positions of these bands in the IR spectrum of Prodlure provide valuable confirmatory evidence for its functional groups. PubChem also indicates the availability of ATR-IR spectra for Prodlure nih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Advanced Techniques for Isomeric and Purity Determination
Advanced analytical techniques are indispensable for achieving the high level of precision required for Prodlure. These methodologies leverage sophisticated separation and detection principles to differentiate between closely related chemical structures, including various positional and geometric isomers.
Chromatographic Techniques: Chromatography remains a cornerstone for the separation and quantification of organic compounds, including Prodlure and its isomers.
Gas Chromatography (GC): GC is a powerful technique for analyzing volatile and thermally stable compounds like Prodlure. It separates components of a mixture based on their differential partitioning between a mobile gas phase and a stationary phase within a column birchbiotech.com. For Prodlure, GC methods utilizing standard capillary columns have demonstrated the capability to achieve baseline separation of various isomers, as observed with related dienals researchgate.net. The purity of a sample can be determined by calculating the concentration of each compound based on calibration curves and response factors, with purity expressed as the ratio of the target compound's peak area to the total area of all peaks (excluding the solvent peak) birchbiotech.com.
High-Performance Liquid Chromatography (HPLC): While GC is suitable for volatile compounds, HPLC is employed for non-volatile or thermally labile compounds, offering complementary information on sample purity birchbiotech.com. Although less commonly cited for direct isomeric separation of Prodlure compared to GC, HPLC can be optimized to separate components based on their polarity and interaction with the stationary phase.
Spectroscopic Techniques: Spectroscopic methods provide detailed structural information crucial for identifying isomers and confirming purity.
Mass Spectrometry (MS), particularly GC-MS and HPLC-MS: Coupling chromatography with mass spectrometry provides a highly sensitive and selective approach for characterization. GC-MS and HPLC-MS allow for the measurement of the parent compound's mass and its fragmentation patterns, which are invaluable for confirming molecular weight and evaluating unknown impurities eurofins.com. Chemical ionization with NO+ has been reported as a method to determine positional isomers of pheromones .
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly Carbon-13 NMR (¹³C NMR), is a definitive tool for differentiating between geometric isomers. For compounds with double bonds, the chemical shifts of alkene carbon atoms can clearly distinguish between Z,Z, E,E, E,Z, and Z,E isomers researchgate.net. This technique provides detailed insights into the molecular structure, which can be compared against known structures of pure compounds to ascertain purity tutorchase.com.
Illustrative Data Table: Purity Analysis of Prodlure Sample (Hypothetical GC Data)
| Retention Time (min) | Peak Area (Arbitrary Units) | Compound Identity | Purity Contribution (%) |
| 12.5 | 9850 | (9Z,11E)-Tetradecadien-1-yl acetate (Prodlure) | 96.5 |
| 12.0 | 100 | (9Z,11Z)-Tetradecadien-1-yl acetate | 1.0 |
| 13.1 | 150 | (9E,11E)-Tetradecadien-1-yl acetate | 1.5 |
| 11.8 | 50 | Unknown Impurity 1 | 0.5 |
| 13.5 | 50 | Unknown Impurity 2 | 0.5 |
| Total | 10200 | 100.0 |
Note: This table is illustrative and represents typical data obtained from a GC analysis for purity and isomeric composition. Actual retention times and peak areas would vary based on the specific GC system, column, and method parameters.
Challenges in Analytical Purity and Isomeric Discrimination
Despite the advancements in analytical techniques, the characterization of Prodlure presents several challenges, primarily stemming from its structural characteristics and the stringent requirements for its biological activity.
Presence of Multiple Isomers: Prodlure, being a dienyl acetate, can exist in several geometric (E/Z) and positional isomers. For instance, while (9Z,11E)-Tetradecadien-1-yl acetate is the active pheromone component, other isomers like (9Z,11Z)-tetradecadien-1-yl acetate or (9E,11E)-tetradecadien-1-yl acetate, and even positional isomers with double bonds at different locations, can be present as impurities researchgate.netusda.gov. The structural similarity between these isomers makes their complete separation and individual quantification challenging.
Impact of Isomeric Purity on Biological Efficacy: The biological activity of pheromones is highly stereospecific. Even minor amounts of inactive or antagonistic isomers can significantly reduce the effectiveness of the pheromone blend. For example, in a related compound, (9Z,12E)-tetradecadienyl acetate, impurities like (9E,12Z)-isomers have been shown to reduce trap catches by 40%, and (9Z,12Z)-isomers are biologically inactive . This highlights the critical need for analytical methods that can achieve very high isomeric discrimination, often exceeding 95% or even 98% isomeric purity for practical applications usda.govdiva-portal.org.
Synthesis-Related Impurities: The synthetic routes used to produce Prodlure can introduce various impurities, including other isomers, unreacted starting materials, or by-products usda.gov. Developing synthetic methods that yield high stereochemical purity is a continuous area of research, and analytical methods must be robust enough to detect and quantify these synthesis-related impurities researchgate.netusda.gov. For instance, a synthesis of (9Z,12E)-tetradeca-9,12-dien-1-yl acetate yielded 82% purity with 13% of the (9Z,12Z) isomer, illustrating the difficulty in achieving high isomeric purity .
Trace-Level Detection: Impurities are often present in very small amounts, requiring highly sensitive analytical methods for their detection and quantification chromatographyonline.com. This necessitates instruments with low detection limits and methods capable of resolving minor components from the main compound peak.
Method Validation and Robustness: Ensuring the reliability and consistency of analytical results across different laboratories and over time requires rigorous method validation. This involves demonstrating the method's accuracy, precision, specificity, linearity, range, and robustness for the intended purpose .
Environmental Fate and Ecological Dynamics of Prodlure
Degradation Pathways in Natural Environments
Prodlure, like many natural products containing conjugated diene systems, is susceptible to various degradation processes in natural environments, primarily driven by physical and chemical factors.
Pheromones featuring conjugated double bonds, including Prodlure, exhibit a notable sensitivity to environmental elements such as ultraviolet (UV) radiation, temperature fluctuations, and atmospheric oxygen, leading to rapid decomposition and a consequent loss of biological activity. Exposure to UV light in the presence of atmospheric air instigates both photodecomposition and oxidation, processes that are understood to proceed via a radicalic mechanism.
Research indicates that Prodlure, specifically the (Z,E)-9,11-tetradecadienyl acetate (B1210297) isomer, undergoes partial isomerization when exposed to field conditions. This photochemically induced process results in the formation of other geometric isomers, including approximately 30% (E,E)-9,11-, 13% (E,Z)-9,11-, and 7% (Z,Z)-9,11-tetradecadienyl acetate. Notably, heat alone does not induce these isomerization reactions. The photodegradation of conjugated dienes can also occur through singlet oxygen-mediated mechanisms.
The susceptibility of Prodlure to photodegradation underscores the need for protective measures in its formulation to maintain its efficacy in field applications.
Naturally occurring pheromones are widely distributed in the environment thegoodscentscompany.com. While specific detailed studies on the microbial and enzymatic biodegradation of Prodlure were not extensively detailed in the provided literature, biopesticides, a category that includes pheromones, are generally considered to be less persistent in the environment compared to synthetic pesticides. The principle of microbial degradation for organic compounds is well-established, with some materials incorporating additives to enhance breakdown by bacteria, fungi, and other microorganisms. This suggests a potential for Prodlure to undergo biodegradation, although the specific pathways and rates would depend on environmental conditions and microbial communities present.
Under controlled conditions of storage and transport, Prodlure is generally considered stable and non-reactive. However, its behavior in diverse environmental matrices differs significantly. Conjugated diene systems, characteristic of Prodlure, are inherently sensitive to heat, light, and oxygen.
Environmental exposure, particularly to sunlight, leads to the isomerization of Prodlure's double bonds. This photochemically induced isomerization results in a mixture of isomers, diminishing the concentration of the active (Z,E) isomer and increasing the presence of (E,E), (E,Z), and (Z,Z) forms. The purity of pheromone compounds in dispensers is critical for their biological activity, and isomerization can commence immediately upon impregnation into a substrate, continuing to increase during field deployment and storage. To mitigate these degradation processes, the use of antioxidants and UV absorbers has been explored as a means to protect pheromones from isomerization and oxidation.
The observed isomerization percentages of Prodlure in field conditions are summarized in the table below:
| Isomer Formed from Prodlure (Initial: ~100% (Z,E)-9,11-TDDA) | Approximate Percentage After Field Exposure | Source |
| (Z,E)-9,11-Tetradecadienyl acetate (Remaining) | ~50% | |
| (E,E)-9,11-Tetradecadienyl acetate | ~30% | |
| (E,Z)-9,11-Tetradecadienyl acetate | ~13% | |
| (Z,Z)-9,11-Tetradecadienyl acetate | ~7% |
Microbial and Enzymatic Biodegradation Processes
Interactions with Non-Target Organisms and Ecosystem Components (Research Perspectives)
Prodlure and similar pheromones are generally regarded as environmentally friendly and non-toxic to humans and wildlife nih.gov. The United States Environmental Protection Agency (US EPA) has historically granted waivers for extensive non-target organism toxicity testing for pheromones used in pesticide products thegoodscentscompany.com. This policy is based on several criteria: demonstrated low toxicity in animal testing, minimal expected human exposure, negligible risk to human health, a history of over a decade of safe use as pesticides without reported adverse effects, and no anticipated adverse effects on non-target organisms thegoodscentscompany.com.
Furthermore, pheromones are known for their high target specificity, meaning they primarily affect the intended pest species without harming beneficial or other non-target insects, unlike broad-spectrum conventional insecticides nih.gov. The use of pheromone-based methods also does not appear to lead to the development of natural resistance in insect populations nih.gov.
However, some research indicates that while the parent pheromone may be highly specific, its degradation products could potentially attract other insect species. For example, degraded pheromone components of Lobesia botrana were observed to attract Cydia pomonella and Lymantria dispar, species not targeted by the original pheromone. This highlights a research perspective on the potential, albeit indirect, ecological interactions that may arise from the environmental breakdown of pheromones.
Theoretical and Computational Studies of Prodlure
Molecular Modeling and Docking Simulations of Pheromone-Receptor Interactions
Molecular modeling and docking simulations are computational techniques used to predict the preferred orientation of a ligand (like Prodlure) when bound to a receptor protein, forming a stable complex. smu.edunih.govresearchgate.net These simulations aim to estimate the binding affinity and identify key interaction sites, providing insights into the molecular recognition process. smu.edunih.govnih.gov
For a pheromone such as Prodlure, molecular docking would typically involve:
Receptor Preparation: Obtaining or modeling the three-dimensional structure of the relevant pheromone binding protein (PBP) or odorant receptor (OR) from Spodoptera littoralis or Spodoptera litura. This often involves homology modeling if an experimental structure is unavailable.
Ligand Preparation: Generating the 3D structure of Prodlure and preparing it for docking, including conformational sampling to explore its flexible nature. schrodinger.com
Docking Algorithm: Using algorithms to search for optimal binding poses of Prodlure within the receptor's binding pocket, considering various orientations and conformations. nih.govschrodinger.com The process typically involves hierarchical filters and refinement steps to identify promising ligand poses and minimize their energy within the receptor's field. schrodinger.com
Scoring and Analysis: Calculating binding scores (e.g., binding energy) to rank different poses and predict the strength of the interaction. nih.govnih.govjyoungpharm.org Analysis would focus on identifying specific amino acid residues in the receptor that form hydrogen bonds, hydrophobic interactions, or other non-covalent contacts with Prodlure. nih.govmdpi.com
Further, molecular dynamics (MD) simulations could be employed to study the stability of the Prodlure-receptor complex over time, observing conformational changes in both the pheromone and the protein, and evaluating the dynamic nature of their interactions. mdpi.comfigshare.comnih.govnih.govnih.govmdpi.comethz.ch Such simulations can reveal how pheromones diffuse through polymer networks or interact with specific binding sites, influencing their release and discrimination. mdpi.comfigshare.comnih.govnih.gov
Detailed Research Findings (General to Pheromones): Studies on other insect pheromone-binding proteins (PBPs) have utilized molecular dynamics simulations to understand pheromone discrimination. For instance, research on Plutella xylostella PBP3 identified dominant sites crucial for discriminating between different pheromone components, highlighting the roles of specific residues (e.g., Arg111) and hydrophobic interactions within small loops in the protein. nih.gov Molecular dynamics simulations have also been used to investigate the controlled release behavior of insect sex pheromones from nanomicro fibers, revealing that pheromones diffuse through polymer networks via vibrations, cavity formation, and jumping. figshare.comnih.gov Factors like molecular structure, intermolecular forces, and crystallinity of the polymer were identified as key regulators of release. figshare.comnih.gov
Quantum Chemical Calculations for Conformational and Electronic Structure Analysis
Quantum chemical calculations, often based on density functional theory (DFT), are fundamental for understanding the intrinsic properties of molecules, including their stable conformations and electronic structures. rsc.orgnih.govgatech.edunih.govmdpi.comnih.govuni-potsdam.dersc.org These "first-principles" methods solve the Schrödinger equation for a given system, providing detailed information without external parameters beyond the basic system description. gatech.edursc.org
For Prodlure, quantum chemical calculations would be used to:
Conformational Analysis: Identify the lowest-energy conformers and the energy barriers between them. rsc.orgnih.govmdpi.comchemalive.comresearchgate.net This is crucial because a molecule's biological activity can be highly dependent on its 3D shape. nih.gov
Electronic Structure: Analyze the distribution of electrons within the molecule, including molecular orbitals (e.g., HOMO and LUMO), charge distribution, and electrostatic potentials. gatech.edunih.govnih.govuni-potsdam.dersc.orgnih.gov This provides insights into the molecule's reactivity and its ability to interact with other molecules, such as receptor proteins. gatech.edunih.govnih.govrsc.org
Spectroscopic Properties: Predict spectroscopic parameters (e.g., NMR, IR, UV-Vis) that can be compared with experimental data for validation and further characterization. nih.gov
Detailed Research Findings (General to Organic Molecules): Quantum chemical calculations are indispensable for conformational analysis of organic molecules, with various theoretical levels (e.g., B3LYP, ωB97X-D, M06-2X, MP2) and basis sets (e.g., 6-31G*, 6-311+G(2df,2p)) being evaluated for accuracy against experimental data, such as A-values. rsc.orgnih.gov These calculations are vital for determining the relative populations of conformers, which in turn affect observable spectra. nih.gov Studies have shown that quantum chemical approaches can significantly improve the accuracy of molecular property prediction, including shape and electrostatics. chemalive.com Electronic structure analysis, often performed with DFT, can reveal insights into bonding schemes and reactivity, as demonstrated in studies of metal complexes. nih.govrsc.orgnih.gov The influence of solvent polarity on conformer ratios has also been explored using quantum chemical calculations combined with experimental techniques like NOESY NMR, showing how environmental factors can affect molecular conformation. mdpi.com
Predictive Modeling of Environmental Behavior and Degradation Pathways
Predictive modeling of environmental behavior and degradation pathways aims to forecast how a chemical compound will persist, transform, and move within various environmental compartments (air, water, soil). em-solutions.co.ukeuropa.euresearchgate.netsmu.eduwikipedia.orgoecd.org This is crucial for assessing potential environmental impacts and informing risk management strategies. smu.eduwikipedia.orgnih.gov
For Prodlure, predictive modeling would involve:
Persistence Assessment: Estimating its half-life in different environmental media under various conditions (e.g., temperature, pH, light exposure).
Transport Modeling: Predicting its distribution and movement between air, water, and soil compartments, considering properties like vapor pressure, solubility, and octanol-water partition coefficient.
Degradation Pathway Prediction: Identifying likely abiotic (e.g., photolysis, hydrolysis) and biotic (e.g., biodegradation by microorganisms) degradation mechanisms and their resulting transformation products. nih.govwikipedia.orgnih.govmdpi.com This often involves quantitative structure-activity relationships (QSARs) and rule-based systems derived from biodegradation databases. smu.eduethz.chnih.govwikipedia.org
Detailed Research Findings (General to Chemicals): Predictive modeling of biodegradation pathways leverages computational techniques, including machine learning and artificial intelligence, to assess the environmental fate of chemicals. smu.edunih.govwikipedia.org Databases like the University of Minnesota Biocatalysis and Biodegradation Database (UM-BBD) provide information on microbial biocatalytic reactions and degradation pathways, which are used to develop heuristic rules for prediction. ethz.chnih.govwikipedia.org These models can analyze complex compounds by deconstructing them into functional groups and prioritizing enzymatic attack. nih.gov The "source, pathway, receptor" model is a general framework used in environmental risk assessment to understand how pollutants originate, travel through the environment, and affect receptors. em-solutions.co.uk For plastic polymers, degradation pathways in the marine environment are modeled considering UV-radiation, oxygen, hydrolysis, and biodegradation, leading to smaller fragments and new end groups. nih.gov Predictive models are also being developed to understand the degradation of materials under dynamic conditions, incorporating environmental covariates. researchgate.net
Future Directions and Research Gaps in Prodlure Studies
Development of Novel and Sustainable Synthetic Routes
Future research should prioritize the development of novel and sustainable synthetic routes that enhance efficiency, increase stereoselectivity, and reduce environmental impact. This includes exploring green chemistry principles to minimize hazardous waste generation, decrease energy consumption, and utilize renewable feedstocks. Advances in catalysis, particularly stereoselective catalysis, offer promising avenues for more efficient and cleaner production of Prodlure. For example, some patented methods have demonstrated high total yields, reaching up to 62.8%, by ensuring the stereoselectivity of the product and reducing reaction steps google.com. Continued innovation in this area is crucial for making pheromone-based pest control methods more economically viable and environmentally friendly on a larger scale.
Elucidation of Unexplored Biological Functions and Interactions
While Prodlure is well-characterized as a primary sex pheromone component for Spodoptera species, its full spectrum of biological functions and interactions within complex ecological systems remains largely unexplored glpbio.com. Research gaps exist in understanding potential secondary roles or effects beyond direct mate attraction.
Future studies should focus on:
Interactions with Non-Target Organisms : Investigating how Prodlure might influence the behavior, physiology, or population dynamics of non-target insect species or other organisms in the ecosystem, even if not directly acting as a pheromone for them.
Sublethal Effects : Exploring any sublethal effects on target or non-target organisms, such as impacts on development, reproduction (beyond mating disruption), or immune responses, that may not be immediately apparent but could have long-term ecological consequences.
Metabolic Pathways and Degradation : Delving into the biochemical pathways involved in Prodlure's biosynthesis within the insect and its degradation in both biological and environmental matrices. Understanding these processes can provide insights into its persistence and fate.
Synergistic and Antagonistic Interactions : Examining how Prodlure interacts with other semiochemicals (e.g., other pheromone components, kairomones, allomones) in the natural environment. Insect sex pheromones are often complex chemical mixtures, and the precise blend of components is critical for activity tandfonline.com. Understanding these complex interactions can lead to more effective and targeted applications.
Advanced Analytical Techniques for Trace Analysis and Metabolite Identification
The effective study and application of Prodlure necessitate highly sensitive and specific analytical techniques. Current analytical methods are capable of detecting and quantifying chemical compounds, but there is a continuous demand for advancements, particularly for trace analysis and the identification of metabolites mdpi.comijrpb.com.
Key research needs include:
Enhanced Sensitivity and Selectivity : Developing and applying advanced chromatographic and spectrometric techniques (e.g., high-resolution mass spectrometry coupled with gas or liquid chromatography) capable of detecting Prodlure and its potential metabolites at ultra-trace levels in complex environmental samples (e.g., soil, water, air) and biological matrices (e.g., insect tissues, plant surfaces) mdpi.comresearchgate.net.
Metabolite Profiling : Identifying and characterizing the degradation products or metabolites of Prodlure in various biological and environmental contexts. This is crucial for understanding its environmental fate, persistence, and potential indirect ecological effects.
Miniaturization and On-Site Analysis : Developing portable and rapid analytical devices for in-situ detection and quantification of Prodlure in the field, which would greatly aid monitoring and research efforts mdpi.com.
Isotopic Tracing : Utilizing stable isotope labeling combined with advanced mass spectrometry to track Prodlure's biosynthesis, transport, and degradation pathways within organisms and the environment.
Comprehensive Ecological Risk Assessment Methodologies for Pheromone-Based Applications
The use of pheromones like Prodlure in pest management, while generally considered environmentally benign, still necessitates robust ecological risk assessment (ERA) methodologies to ensure their safe and sustainable application nih.govitrcweb.orggradientcorp.com. Currently, non-target organism risk assessments are not typically conducted for straight-chain lepidopteran pheromones (SCLPs), a category that includes Prodlure, largely due to their structural definition and presumed low risk epa.gov.
However, future research should aim to:
Develop Standardized Protocols for SCLPs : Establish more comprehensive and standardized ERA protocols specifically tailored for SCLPs, moving beyond the general assumption of low risk. This would involve detailed studies on potential exposure pathways and effects on a broader range of non-target species, including beneficial insects, pollinators, and other wildlife nih.govitrcweb.org.
Long-Term and Indirect Effects : Investigate long-term ecological effects, including subtle or indirect impacts on ecosystem services, biodiversity, and food webs, which might not be captured by short-term acute toxicity tests nih.govitrcweb.org.
Cumulative and Mixture Effects : Assess the cumulative ecological risks of Prodlure when used in conjunction with other pest control agents or when present as part of a mixture of pheromones in the environment nih.gov.
Environmental Fate and Persistence Modeling : Improve models predicting the environmental fate, transport, and persistence of Prodlure under various environmental conditions, which is crucial for assessing exposure potential itrcweb.org.
Integration of Multi-Omics Approaches in Chemical Ecology Research
Multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of complex biological systems and are increasingly vital in chemical ecology research nih.govfrontlinegenomics.comazolifesciences.com. Integrating these diverse data layers can provide deeper insights into the molecular mechanisms underlying Prodlure's role as a pheromone and its broader ecological impact.
Future research directions include:
Elucidating Pheromone Biosynthesis Pathways : Employing multi-omics to fully map the genetic, transcriptomic, and enzymatic pathways involved in Prodlure biosynthesis in Spodoptera species. This could reveal novel targets for pest control or enhance synthetic production mpg.de.
Understanding Pheromone Perception and Signal Transduction : Using transcriptomics and proteomics to identify and characterize the genes, proteins, and signaling pathways involved in the reception and processing of Prodlure by the olfactory system of target insects frontlinegenomics.com.
Investigating Behavioral Responses at the Molecular Level : Correlating behavioral responses to Prodlure with changes in gene expression, protein profiles, and metabolite levels in the insect nervous system, providing a comprehensive understanding of the pheromone's impact on insect behavior researchgate.net.
Ecological Interactions and Co-evolution : Applying multi-omics to study the co-evolutionary arms race between insects and their host plants or natural enemies, where pheromones often play a central role. This can reveal how Prodlure's production and perception have evolved in response to ecological pressures.
Data Integration and Bioinformatics : Developing advanced bioinformatics tools and computational models to effectively integrate and interpret the vast and complex datasets generated by multi-omics studies, enabling the identification of patterns, correlations, and relationships across different biological levels azolifesciences.comresearchgate.net.
These future directions and research endeavors are essential for advancing our fundamental understanding of Prodlure and for developing more sophisticated, sustainable, and environmentally responsible strategies for its application in pest management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
